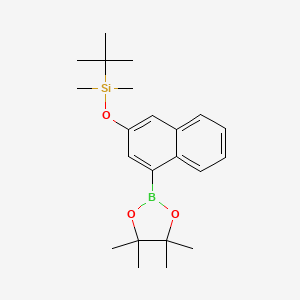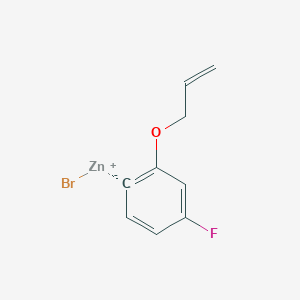
2-Allyloxy-4-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allyloxy-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the allyloxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical transformations.
準備方法
The synthesis of 2-Allyloxy-4-fluorophenylzinc bromide typically involves the reaction of 2-allyloxy-4-fluorobromobenzene with zinc in the presence of a suitable activator, such as a halide salt, in THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. Industrial production methods may involve scaling up this reaction in larger reactors with continuous monitoring of temperature and pressure to ensure consistent product quality .
化学反応の分析
2-Allyloxy-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Addition Reactions: The compound can add to electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to modify the functional groups on the phenyl ring.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific electrophile or coupling partner used but generally include substituted aromatic compounds .
科学的研究の応用
2-Allyloxy-4-fluorophenylzinc bromide is used in various scientific research applications:
Chemistry: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, through cross-coupling reactions.
Biology: The compound can be used to modify biologically active molecules, potentially leading to new drug candidates or bioactive compounds.
Medicine: Research into new therapeutic agents often involves the use of organozinc reagents to create novel molecular structures with potential medicinal properties.
作用機序
The mechanism by which 2-Allyloxy-4-fluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo transmetalation with a palladium catalyst. This process generates a palladium-aryl intermediate, which then participates in the cross-coupling reaction to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or coupling partner .
類似化合物との比較
2-Allyloxy-4-fluorophenylzinc bromide can be compared with other similar organozinc compounds, such as:
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: This compound has a morpholino substituent, which can influence its reactivity and selectivity in different ways.
2,6-Difluorophenylzinc bromide: The presence of two fluorine atoms can lead to different electronic and steric effects compared to the single fluorine atom in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can offer distinct reactivity and selectivity advantages in certain synthetic applications.
特性
分子式 |
C9H8BrFOZn |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-3-prop-2-enoxybenzene-4-ide |
InChI |
InChI=1S/C9H8FO.BrH.Zn/c1-2-6-11-9-5-3-4-8(10)7-9;;/h2-4,7H,1,6H2;1H;/q-1;;+2/p-1 |
InChIキー |
WYCRKLSEESBQHA-UHFFFAOYSA-M |
正規SMILES |
C=CCOC1=[C-]C=CC(=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


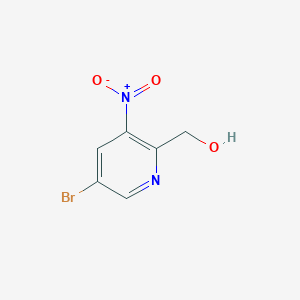
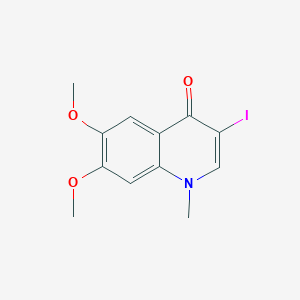
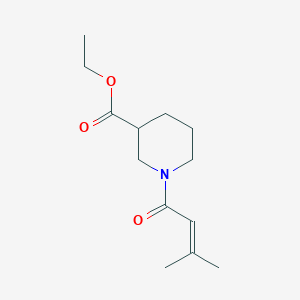
![2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B14900194.png)
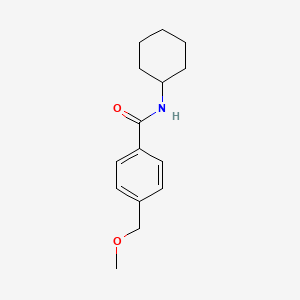


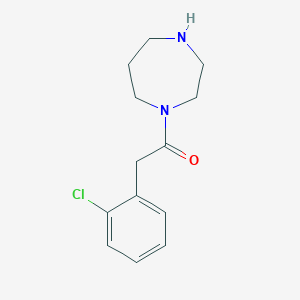
![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)
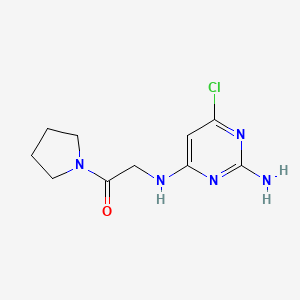
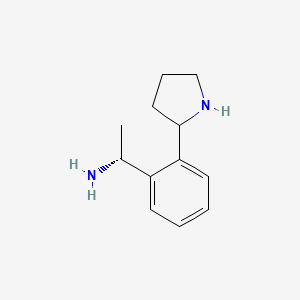
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
